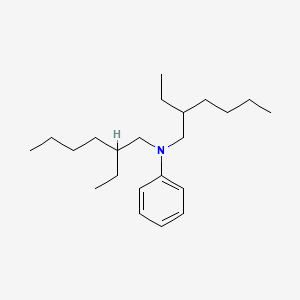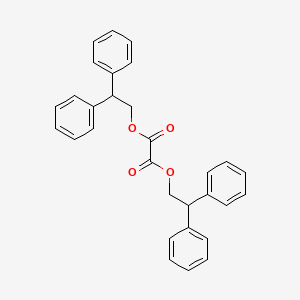
Bis(2,2-diphenylethyl) oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,2-diphenylethyl) oxalate is an organic compound with the molecular formula C30H26O4 It is a derivative of oxalic acid, where the hydrogen atoms are replaced by 2,2-diphenylethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-diphenylethyl) oxalate typically involves the reaction of oxalyl chloride with 2,2-diphenylethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
(C6H5)2CHCH2OH+(COCl)2→(C6H5)2CHCH2OCOCOOCH2CH(C6H5)2+2HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Bis(2,2-diphenylethyl) oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxalate ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the oxalate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
科学研究应用
Bis(2,2-diphenylethyl) oxalate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
作用机制
The mechanism of action of bis(2,2-diphenylethyl) oxalate involves its interaction with molecular targets through its oxalate ester group. The compound can undergo hydrolysis to release oxalic acid and 2,2-diphenylethanol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4-dinitrophenyl) oxalate
- Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate
Uniqueness
Bis(2,2-diphenylethyl) oxalate is unique due to its specific structural features, which impart distinct chemical and physical properties. Compared to other oxalate esters, it has a higher molecular weight and different reactivity patterns, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
7512-05-2 |
|---|---|
分子式 |
C30H26O4 |
分子量 |
450.5 g/mol |
IUPAC 名称 |
bis(2,2-diphenylethyl) oxalate |
InChI |
InChI=1S/C30H26O4/c31-29(33-21-27(23-13-5-1-6-14-23)24-15-7-2-8-16-24)30(32)34-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 |
InChI 键 |
RDCUMLHEZGJHOE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(COC(=O)C(=O)OCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)
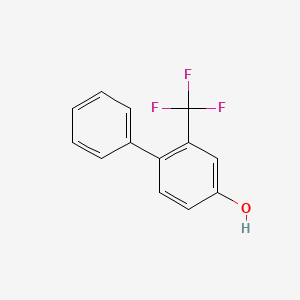
![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
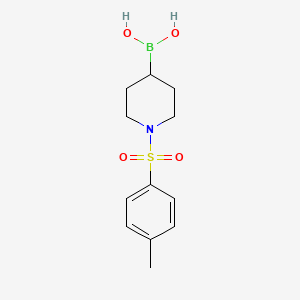
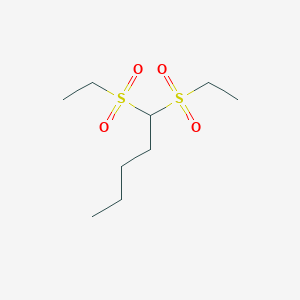
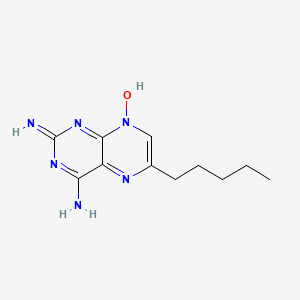
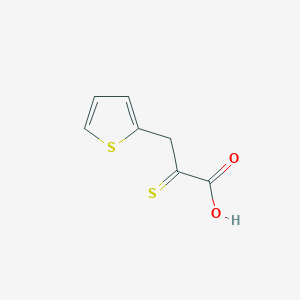

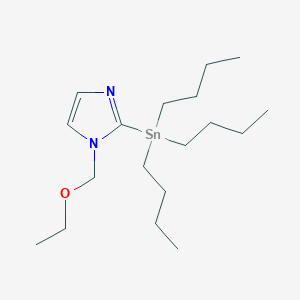
![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol](/img/structure/B13992782.png)
